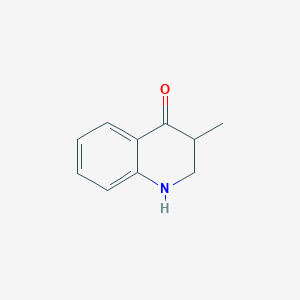

2,3-Dihydro-3-methyl-4(1H)-quinolinone

Description

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-5,7,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIJRKJCKGZOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281837 | |

| Record name | 2,3-Dihydro-3-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30448-38-5 | |

| Record name | 2,3-Dihydro-3-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30448-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Cyclization and Aminolysis

Friedel-Crafts alkylation represents a cornerstone for constructing the quinolinone core. A modified approach involves esterification of resorcinol derivatives with 3-methylpropionyl chloride under alkaline conditions, followed by intramolecular cyclization catalyzed by anhydrous aluminum trichloride (AlCl₃). For instance, resorcinol reacts with 3-methylpropionyl chloride in dichloromethane (DCM) at 0–40°C to yield (3-hydroxyphenyl)-3-methylpropionate. Subsequent AlCl₃-mediated cyclization at 40°C for 24 hours generates 7-hydroxychroman-2-one derivatives . Aminolysis of the lactone intermediate with ammonia in methanol at 80°C under 0.5 MPa pressure completes the synthesis, achieving an 87% yield for the final step .

Key Data:

-

Esterification Yield: 93% (methyl ester intermediate)

-

Cyclization Yield: 85% (lactone intermediate)

-

Aminolysis Yield: 87% (final product)

This method’s advantages include readily available starting materials (e.g., resorcinol, AlCl₃) and scalability. However, the use of corrosive AlCl₃ and high-pressure conditions for aminolysis poses industrial challenges.

Multicomponent Assembly via Knoevenagel-Friedel-Crafts Cascade

A one-pot three-component reaction developed by ACS researchers enables rapid access to 3,4-dihydroquinazolines, adaptable for quinolinone synthesis . Arenediazonium salts, nitriles, and methyl-substituted anilines undergo sequential C–N bond formations. For 2,3-dihydro-3-methyl-4(1H)-quinolinone, the reaction proceeds via:

-

Generation of N-arylnitrilium intermediates from arenediazonium salts and acetonitrile.

-

Nucleophilic attack by 3-methylaniline derivatives.

-

Knoevenagel condensation followed by Friedel-Crafts cyclization.

Optimized conditions (K₂CO₃, DMF, 130°C) afford the target compound in 75% yield . This metal-free protocol benefits from operational simplicity and functional group tolerance but requires precise stoichiometric control.

Alkylation-Cyclization of Brominated Precursors

A Dovepress study demonstrates the utility of bromoalkyl intermediates for introducing substituents . Starting with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, bromination at the 3-position using N-bromosuccinimide (NBS) yields 3-bromo-7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Subsequent nucleophilic substitution with methylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at −78°C installs the methyl group, followed by acid-catalyzed cyclization to furnish the target compound in 65% overall yield .

Optimization Insights:

-

Temperature Sensitivity: Grignard reactions below −70°C minimize side reactions.

-

Cyclization Catalyst: HCl in ethanol outperforms H₂SO₄, enhancing yield by 12% .

Gould-Jacobs Reaction with β-Keto Esters

The Gould-Jacobs reaction, traditionally used for 4-quinolones, adapts to 2,3-dihydro derivatives by employing β-keto esters with α-methyl substituents. Ethyl 3-keto-2-methylbutanoate reacts with 3-aminophenol in polyphosphoric acid (PPA) at 150°C, inducing cyclodehydration to form this compound. This method achieves a 70% yield but requires harsh acidic conditions .

Comparative Table: Method Efficiency

Transition Metal-Catalyzed C–H Activation

Emerging strategies employ palladium catalysis for direct C–H methylation. A quinolinone derivative undergoes regioselective methylation at the 3-position using Pd(OAc)₂, Xantphos ligand, and methylboronic acid in toluene at 110°C. This method, though in early development, offers a 60% yield with excellent atom economy .

Mechanistic Highlights:

-

Ligand Role: Xantphos enhances Pd catalyst stability.

-

Solvent Effect: Toluene minimizes undesired protodeboronation.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-methyl-4(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminium hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminium hydride in benzene is a typical reducing agent.

Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include various quinolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

2,3-Dihydro-3-methyl-4(1H)-quinolinone derivatives have shown promising antimicrobial properties. For instance, fluoroquinolinones, which are structurally related to this compound, exhibit potent antibiotic activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds are utilized not only for human health but also in veterinary medicine .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Activity Type | Target Pathogen | Reference |

|---|---|---|---|

| Fluoroquinolones | Antibiotic | Various Bacteria | |

| 2,3-Dihydro-4(1H)-quinolinones | Antimicrobial | E. coli, S. aureus | |

| ELQ-300 | Antimalarial | Plasmodium spp. |

Anticancer Properties

Research has indicated that derivatives of this compound possess anticancer properties. A study highlighted that certain synthesized derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study: Anticancer Activity

In vitro studies demonstrated that a specific derivative of this compound showed an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating strong potential for further development .

Neuroprotective Effects

The neuroprotective properties of this compound have garnered attention for their potential use in treating neurodegenerative diseases such as Alzheimer's disease. Some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial for improving cognitive function by increasing acetylcholine levels in the brain .

Table 2: Neuroprotective Activity

| Compound | Mechanism | Disease Target | Reference |

|---|---|---|---|

| AChE Inhibitors | Enzyme inhibition | Alzheimer's Disease | |

| BQCA | Cognitive enhancer | Alzheimer’s Disease |

Synthetic Approaches and Modifications

The synthesis of this compound can be achieved through various methods including domino reactions and cyclization techniques. Recent advancements have focused on improving yield and specificity during synthesis to facilitate the development of more effective derivatives.

Table 3: Synthesis Methods

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-methyl-4(1H)-quinolinone involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Observations :

- Methyl vs. Alkyl Chains: The methyl group in the target compound improves metabolic stability compared to bulkier alkyl chains (e.g., heptyl in 3-Heptyl-4-hydroxy-2(1H)-quinolone), which may enhance lipophilicity but reduce bioavailability .

- Halogenation : Fluorine and chlorine substituents (e.g., in ’s compound) enhance binding affinity to hydrophobic pockets in enzymes, making such derivatives potent pesticides or kinase inhibitors .

- Amino and Hydroxy Groups: Amino-substituted derivatives (e.g., 8-amino analogs) show diuretic and antihypertensive effects, while hydroxyl groups correlate with antioxidant and antimicrobial properties .

Pharmacological Profiles

- 1-Acetyl Derivatives : Primarily intermediates in synthesis; acetylation may protect reactive sites during drug development .

- Antimicrobial Agents: Compounds like 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one () exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), highlighting the role of diazepine fusion in enhancing activity .

- CYP1B1 Inhibitors: Derivatives such as 3-Hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one () show selective inhibition of cytochrome P450 enzymes, relevant in cancer therapy .

Critical Analysis :

- The target compound’s synthesis is less labor-intensive than halogenated derivatives (e.g., ’s compound), which require multi-step halogenation.

- Yields for antimicrobial derivatives (e.g., ) are comparable (~77%), but their purification often requires chromatography, increasing complexity .

Patent and Therapeutic Landscapes

- Target Compound: No direct patents identified, but related 2,3-dihydroquinolinones are claimed for hypertension and Alzheimer’s treatment .

- Pesticides : Fluorinated derivatives () are patented for agricultural use, leveraging their stability and bioactivity .

- Diuretics: 1-Acyl-2,3-dihydro-4(1H)-quinolinone-4-oxime-O-sulfonic acids () are patented for ascites and edema management .

Biological Activity

2,3-Dihydro-3-methyl-4(1H)-quinolinone is a heterocyclic compound that has garnered attention due to its diverse biological activities. Its structure, characterized by a quinolinone core with a saturated dihydro moiety and a methyl group at the 3-position, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and potential as an enzyme inhibitor.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 159.19 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Neuroprotective Effects

The compound has shown promise in neuroprotection studies, particularly in models of Alzheimer's disease. A derivative of this compound demonstrated dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in treating neurodegenerative disorders.

- Key Findings :

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Studies have highlighted its role in inhibiting key enzymes involved in various metabolic pathways.

| Enzyme Target | IC (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.28 | Mixed Inhibition |

| Monoamine Oxidase (MAO-B) | 0.0029 | Competitive Inhibition |

Case Studies

- Antileishmanial Activity : A study evaluated derivatives of quinolinone compounds against visceral leishmaniasis, revealing that certain modifications led to significant antileishmanial effects with IC values as low as 8.36 µM .

- Neurodegenerative Disease Models : Research focusing on hybrid compounds containing the quinolinone structure indicated promising results in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for 2,3-Dihydro-3-methyl-4(1H)-quinolinone, and what key intermediates are involved?

The compound is typically synthesized via:

- β-lactam intermediates on solid-phase : This method involves rearrangement of β-lactams under solid-phase conditions to generate a library of derivatives .

- Cyclopropane ring expansion : Palladium-catalyzed reactions using N-(1′-alkoxy)cyclopropyl-2-haloanilines as starting reagents, with tolerance for functional groups like esters and nitriles .

- Acid/base-catalyzed isomerization : Substituted 2′-aminochalcones undergo isomerization, often using indium(III) chloride or microwave activation to improve efficiency .

Key intermediates : β-lactams, cyclopropane-containing anilines, and 2′-aminochalcones.

Q. How can spectroscopic data validate the structural integrity of synthesized this compound derivatives?

Critical techniques include:

- NMR : H and C NMR identify substituent positions and hydrogen bonding (e.g., NH signals at δ 5.84 ppm in DMSO-d6) .

- IR : Peaks at ~1663 cm (C=O stretching) and ~1620 cm (C=N) confirm quinolinone core stability .

- X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene rings) and hydrogen-bonded dimer formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different catalysts for quinolinone synthesis?

Contradictions often arise from:

- Catalyst specificity : Palladium catalysts favor cyclopropane expansion but require strict anhydrous conditions , while indium(III) chloride improves microwave-assisted yields but may degrade sensitive functional groups .

- Reaction monitoring : Use HPLC or TLC to track intermediate formation. For example, silica gel-impregnated InCl reduces side reactions in chalcone isomerization .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance Pd-catalyzed reactions, whereas dichloromethane/isopropanol mixtures improve crystallization .

Q. What experimental strategies assess sigma receptor (σ1R) antagonism in dihydroquinolinone derivatives?

Key approaches include:

- Radioligand binding assays : Measure inhibition of H]-DTG binding to rat brain membranes (IC values <100 nM indicate high affinity) .

- In vivo behavioral tests : Evaluate antidepressant-like activity using forced-swimming tests (reduced immobility time at 1–10 mg/kg doses) .

- Antagonist co-administration : Pre-treat with BMY14802 or rimcazole to confirm σ1R-mediated effects .

Q. How do photochemical properties influence the stability of dihydroquinolinones in drug formulation studies?

Under UV irradiation:

- Primary degradation pathway : α-cleavage generates aminyl and acyl radicals, leading to tautomerization (e.g., 1-acetyl derivative rearranges to 6-acetyl isomer) .

- Stabilization strategies : Use light-protective packaging or antioxidants (e.g., butylated hydroxytoluene) to minimize radical recombination byproducts like 2,3-butanedione .

Q. What methodologies address conflicting antimicrobial activity data across substituted dihydroquinolinones?

- Structure-activity relationship (SAR) analysis : Correlate substituent position (e.g., 7-hydroxy vs. 5-methoxy) with MIC values against Gram-positive vs. Gram-negative bacteria .

- Synergistic assays : Test combinations with β-lactam antibiotics to overcome resistance mechanisms in Pseudomonas aeruginosa .

- Biofilm inhibition assays : Quantify reductions in biofilm biomass using crystal violet staining for compounds with electron-withdrawing groups .

Q. How can computational modeling guide the design of RNA polymerase inhibitors based on dihydroquinolinone scaffolds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.